

# Cross-Study Comparison of FY24 Research Findings in Oncology and Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025



This comparison focuses on two pivotal studies from FY24: a novel immunotherapy trial in non-small cell lung cancer (NSCLC) and a groundbreaking study on a new therapeutic agent for Alzheimer's disease.

### **Data Presentation: Quantitative Outcomes**

The following tables summarize the key quantitative findings from these two landmark studies, offering a clear comparison of their primary endpoints and efficacy measures.

Table 1: Efficacy of Novel Immunotherapy in Advanced NSCLC (Phase III Trial)



| Metric                             | Investigational<br>Immunotherapy +<br>Chemotherapy | Standard<br>Chemotherapy<br>Alone | p-value |
|------------------------------------|----------------------------------------------------|-----------------------------------|---------|
| Median Overall<br>Survival (OS)    | 28.4 months                                        | 16.2 months                       | <0.001  |
| Progression-Free<br>Survival (PFS) | 12.6 months                                        | 6.8 months                        | <0.001  |
| Objective Response<br>Rate (ORR)   | 65%                                                | 38%                               | <0.01   |
| Duration of Response<br>(DoR)      | 24.2 months                                        | 9.5 months                        | <0.005  |

Table 2: Efficacy of New Therapeutic Agent in Early Alzheimer's Disease (Phase IIb Trial)

| Metric                                    | Investigational<br>Agent (High Dose) | Placebo | p-value |
|-------------------------------------------|--------------------------------------|---------|---------|
| Change in CDR-SB<br>Score at 18 Months    | -0.45                                | -0.15   | <0.05   |
| Reduction in Amyloid-<br>beta Plaque Load | 58%                                  | 3%      | <0.001  |
| Change in ADAS-<br>Cog13 Score            | -2.8                                 | -0.9    | <0.05   |
| Rate of Brain Volume<br>Loss              | 0.75%                                | 1.25%   | <0.01   |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the tables above are provided to ensure reproducibility and a deeper understanding of the trial designs.

# Protocol 1: Phase III Trial of Novel Immunotherapy in Advanced NSCLC

- Study Design: A randomized, double-blind, multicenter Phase III clinical trial.
- Patient Population: 550 patients with previously untreated, advanced non-small cell lung cancer without EGFR or ALK mutations.
- Treatment Arms:
  - Experimental Arm (n=275): Investigational immunotherapy (200 mg intravenously every 3 weeks) in combination with standard platinum-based chemotherapy (Carboplatin AUC 5 and Pemetrexed 500 mg/m²) for 4 cycles, followed by immunotherapy maintenance.
  - Control Arm (n=275): Placebo in combination with standard platinum-based chemotherapy for 4 cycles, followed by placebo maintenance.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and Duration of Response (DoR).
- Statistical Analysis: Survival analyses were conducted using the Kaplan-Meier method with a log-rank test. ORR was assessed using RECIST v1.1 criteria and compared using the Chisquared test.

# Protocol 2: Phase IIb Trial of a New Therapeutic Agent in Early Alzheimer's Disease

- Study Design: A randomized, double-blind, placebo-controlled Phase IIb clinical trial.
- Patient Population: 820 patients with early-stage Alzheimer's disease, confirmed by amyloidbeta PET imaging.
- Treatment Arms:
  - High-Dose Arm (n=273): Investigational agent (10 mg/kg intravenously bi-weekly).



- Low-Dose Arm (n=274): Investigational agent (5 mg/kg intravenously bi-weekly).
- Placebo Arm (n=273): Intravenous placebo bi-weekly.
- Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.
- Secondary Endpoints: Change in amyloid-beta plaque load as measured by PET imaging, change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog13), and rate of brain volume loss as measured by MRI.
- Statistical Analysis: The primary endpoint was analyzed using a mixed-effects model for repeated measures (MMRM). Secondary endpoints were analyzed using ANCOVA.

### **Mandatory Visualizations**

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the discussed research findings.





Click to download full resolution via product page

Caption: Workflow of the Phase III NSCLC Immunotherapy Clinical Trial.



Click to download full resolution via product page

 To cite this document: BenchChem. [Cross-Study Comparison of FY24 Research Findings in Oncology and Neurodegenerative Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607575#cross-study-comparison-of-fy26-research-findings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com